Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate can be synthesized through the formylation of α,α-difluorinated Reformatsky reagents . The reaction involves the use of this compound and active methylene compounds such as nitromethane or phosphonoacetate to afford α,α-difluoro-functionalized esters and amides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and chemical manufacturing facilities that specialize in fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropanoate
- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropioamide
Uniqueness
Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is unique due to its specific combination of ethoxy, difluoro, and hydroxy functional groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDGEVPPIDIMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)OCC)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374515 |
Source
|
Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141546-97-6 |
Source
|
Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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